![molecular formula C15H15N7 B14243499 1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine CAS No. 219561-00-9](/img/structure/B14243499.png)
1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine is a complex organic compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine typically involves the reaction of pyrazine derivatives with appropriate amine precursors. One common method involves the condensation of pyrazin-2-ylmethanamine with formaldehyde and additional pyrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the pyrazine rings is replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Alkylated or arylated pyrazine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyrazin-2-yl)methanamine: A simpler pyrazine derivative with similar chemical properties but less complex structure.
2-Acetylpyrazine: Another pyrazine derivative known for its use in flavor and fragrance industries.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Compounds with similar pyrazine core but different functional groups, used in medicinal chemistry.
Uniqueness
1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine stands out due to its unique structure, which allows for multiple points of functionalization and interaction with biological targets
Propiedades
Número CAS |
219561-00-9 |
|---|---|
Fórmula molecular |
C15H15N7 |
Peso molecular |
293.33 g/mol |
Nombre IUPAC |
1-pyrazin-2-yl-N,N-bis(pyrazin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C15H15N7/c1-4-19-13(7-16-1)10-22(11-14-8-17-2-5-20-14)12-15-9-18-3-6-21-15/h1-9H,10-12H2 |
Clave InChI |
JIBSDEBXCZPFOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)CN(CC2=NC=CN=C2)CC3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


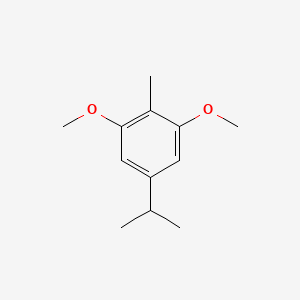
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
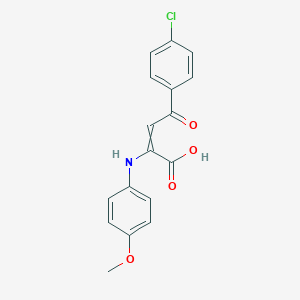
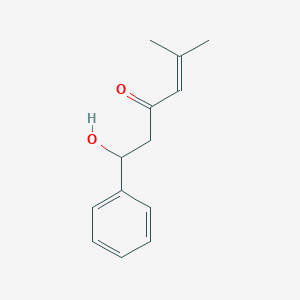
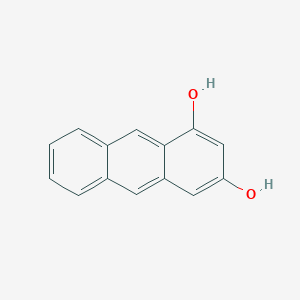
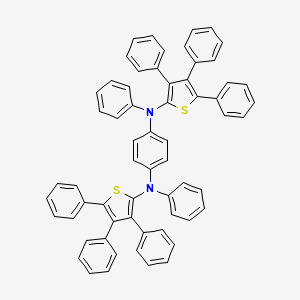


![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)

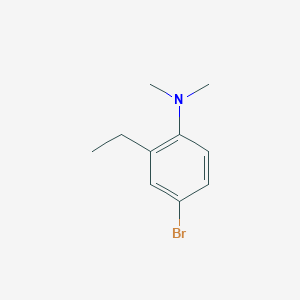
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
